![molecular formula C189H284N54O56S B013111 [Leu31,Pro34]-Neuropeptide Y (humano, rata)](/img/structure/B13111.png)

[Leu31,Pro34]-Neuropeptide Y (humano, rata)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

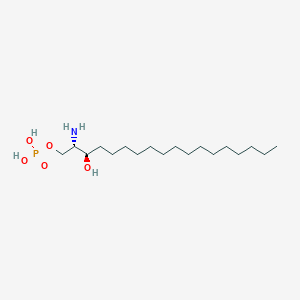

[Leu31,Pro34]-Neuropeptido Y (humano, rata) es una forma modificada del neuropéptido Y, que es un neuropéptido neurotransmisor de 36 aminoácidos que se encuentra en el cerebro y el sistema nervioso autónomo. Este compuesto es un agonista de alta afinidad para el receptor Y1 del neuropéptido Y y también muestra afinidad por los receptores Y4 e Y5 . Se utiliza ampliamente en la investigación científica para estudiar las funciones fisiológicas y patológicas del neuropéptido Y.

Aplicaciones Científicas De Investigación

[Leu31,Pro34]-Neuropeptido Y (humano, rata) se utiliza ampliamente en la investigación científica debido a su alta afinidad por los receptores del neuropéptido Y. Sus aplicaciones incluyen:

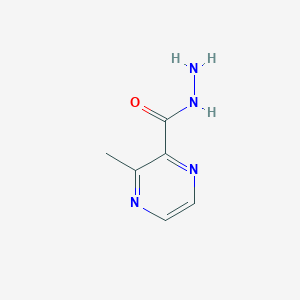

Química: Estudio de técnicas de síntesis y modificación de péptidos.

Biología: Investigación del papel del neuropéptido Y en procesos fisiológicos como la regulación del apetito, la ansiedad y los ritmos circadianos.

Medicina: Exploración de posibles aplicaciones terapéuticas para afecciones como la obesidad, los trastornos de ansiedad y la hipertensión.

Industria: Desarrollo de nuevos fármacos y herramientas de diagnóstico basados en péptidos

Mecanismo De Acción

[Leu31,Pro34]-Neuropeptido Y (humano, rata) ejerce sus efectos uniéndose a los receptores del neuropéptido Y, principalmente al receptor Y1. Esta unión activa las vías de receptores acoplados a proteínas G, lo que lleva a diversas respuestas intracelulares. La activación de estos receptores puede resultar en un aumento de la ingesta de alimentos, una presión arterial elevada y la modulación de los comportamientos relacionados con la ansiedad .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de [Leu31,Pro34]-Neuropeptido Y (humano, rata) típicamente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina insoluble. El proceso incluye:

Acoplamiento: Cada aminoácido se acopla a la cadena en crecimiento utilizando un reactivo de acoplamiento como diciclohexilcarbodiimida (DCC) o hexafluorofosfato de benzotriazol-1-yloxi tris(dimetilamino)fosfonio (BOP).

Desprotección: Los grupos protectores de los aminoácidos se eliminan utilizando ácido trifluoroacético (TFA).

Escisión: El péptido completado se escinde de la resina utilizando un cóctel de escisión, típicamente que contiene TFA, agua y agentes captadores como triisopropilsilano (TIS).

Métodos de Producción Industrial

La producción industrial de [Leu31,Pro34]-Neuropeptido Y (humano, rata) sigue principios similares pero a una escala mayor. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y la coherencia. La purificación se logra mediante cromatografía líquida de alta resolución (HPLC), lo que garantiza una pureza de ≥95% .

Análisis De Reacciones Químicas

Tipos de Reacciones

[Leu31,Pro34]-Neuropeptido Y (humano, rata) puede sufrir diversas reacciones químicas, incluidas:

Oxidación: Esta reacción puede ocurrir en el residuo de metionina, lo que lleva a la formación de metionina sulfóxido.

Reducción: Los enlaces disulfuro, si están presentes, se pueden reducir a tioles libres utilizando agentes reductores como ditiotreitol (DTT).

Sustitución: Los residuos de aminoácidos se pueden sustituir para crear análogos con propiedades diferentes.

Reactivos y Condiciones Comunes

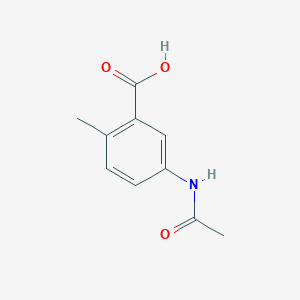

Oxidación: Peróxido de hidrógeno o ácido performico.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Derivados específicos de aminoácidos y reactivos de acoplamiento como DCC o BOP.

Productos Principales

Oxidación: Derivados de metionina sulfóxido.

Reducción: Péptidos que contienen tiol libre.

Sustitución: Varios análogos de péptidos con secuencias de aminoácidos modificadas.

Comparación Con Compuestos Similares

Compuestos Similares

Neuropeptido Y (humano, rata): La forma no modificada del péptido.

[Leu31,Pro34]-Neuropeptido Y (humano, rata, ratón) TFA: Una forma de sal de ácido trifluoroacético del péptido.

Péptido YY: Otro miembro de la familia de la polipéptido pancreático con afinidades de receptor similares.

Singularidad

[Leu31,Pro34]-Neuropeptido Y (humano, rata) es único debido a sus modificaciones específicas en las posiciones 31 y 34, que mejoran su afinidad por el receptor Y1. Esto lo convierte en una herramienta valiosa para estudiar los roles específicos de los receptores del neuropéptido Y en diversos procesos fisiológicos y patológicos .

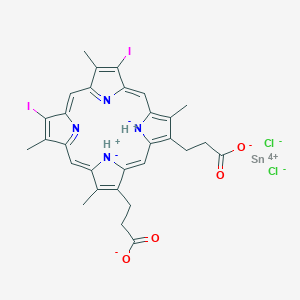

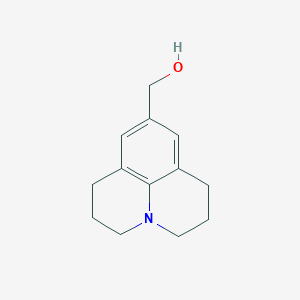

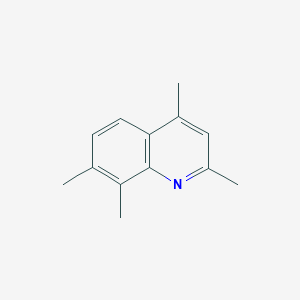

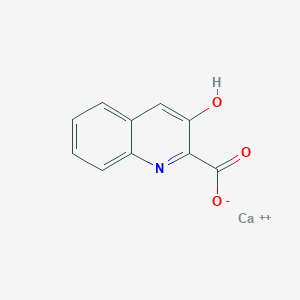

Propiedades

IUPAC Name |

(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C189H284N54O56S/c1-15-95(8)149(179(293)233-129(82-141(192)252)167(281)224-123(74-93(4)5)163(277)225-124(75-94(6)7)170(284)238-150(100(13)246)180(294)221-120(31-21-66-207-189(201)202)184(298)242-70-25-35-139(242)176(290)219-115(30-20-65-206-188(199)200)156(270)222-121(151(194)265)77-102-39-49-108(248)50-40-102)237-171(285)127(80-105-45-55-111(251)56-46-105)228-166(280)128(81-106-87-203-91-209-106)229-158(272)114(29-19-64-205-187(197)198)217-162(276)122(73-92(2)3)223-154(268)97(10)211-172(286)134(89-244)235-165(279)126(79-104-43-53-110(250)54-44-104)227-164(278)125(78-103-41-51-109(249)52-42-103)226-157(271)113(28-18-63-204-186(195)196)215-152(266)96(9)210-155(269)118(61-72-300-14)218-168(282)131(85-147(261)262)231-160(274)117(58-60-145(257)258)216-153(267)98(11)212-175(289)137-33-23-67-239(137)181(295)99(12)213-161(275)130(84-146(259)260)230-159(273)116(57-59-144(255)256)214-143(254)88-208-174(288)136-32-22-69-241(136)185(299)133(83-142(193)253)234-169(283)132(86-148(263)264)232-177(291)140-36-26-71-243(140)183(297)119(27-16-17-62-190)220-173(287)135(90-245)236-178(292)138-34-24-68-240(138)182(296)112(191)76-101-37-47-107(247)48-38-101/h37-56,87,91-100,112-140,149-150,244-251H,15-36,57-86,88-90,190-191H2,1-14H3,(H2,192,252)(H2,193,253)(H2,194,265)(H,203,209)(H,208,288)(H,210,269)(H,211,286)(H,212,289)(H,213,275)(H,214,254)(H,215,266)(H,216,267)(H,217,276)(H,218,282)(H,219,290)(H,220,287)(H,221,294)(H,222,270)(H,223,268)(H,224,281)(H,225,277)(H,226,271)(H,227,278)(H,228,280)(H,229,272)(H,230,273)(H,231,274)(H,232,291)(H,233,293)(H,234,283)(H,235,279)(H,236,292)(H,237,285)(H,238,284)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H4,195,196,204)(H4,197,198,205)(H4,199,200,206)(H4,201,202,207)/t95-,96-,97-,98-,99-,100+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,149-,150-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWANDCMSKOYBR-MJWITIMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C8CCCN8C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C9CCCN9C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]8CCCN8C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C189H284N54O56S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4241 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.